(4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
Description
The compound (4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone features a hybrid structure combining a thiazole core, a piperazine moiety substituted with a 2-chlorophenyl group, and a phenylamino side chain linked via a methanone bridge. This architecture positions it within a class of bioactive molecules that often target receptors or enzymes, leveraging the thiazole ring’s electron-rich nature and the piperazine group’s conformational flexibility for molecular recognition. The 2-chlorophenyl substituent introduces steric and electronic effects that may enhance binding specificity or metabolic stability compared to analogous compounds.
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(2-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c21-16-8-4-5-9-18(16)24-10-12-25(13-11-24)19(26)17-14-27-20(23-17)22-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLARSZEOIPFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Chlorophenyl)piperazine
The 4-(2-chlorophenyl)piperazine moiety is typically synthesized via Buchwald–Hartwig amination or aromatic nucleophilic substitution (SNAr) .
- Buchwald–Hartwig Coupling :
Palladium-catalyzed coupling of piperazine with 2-chlorophenyl bromide yields the N-arylpiperazine derivative. Optimized conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) achieve 85–92% yields. This method avoids over-alkylation and ensures high regioselectivity. - SNAr Reaction :
Electron-deficient aryl halides react with piperazine under basic conditions. For 2-chlorophenyl derivatives, SNAr is less efficient due to moderate electrophilicity, requiring elevated temperatures (120–140°C) and polar aprotic solvents (DMF, DMSO).
Table 1: Comparative Analysis of Piperazine Synthesis Methods
| Method | Catalyst/Base | Yield (%) | Reaction Time |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Cs₂CO₃ | 92 | 12 h |
| SNAr | KOtBu, DMF | 65 | 24 h |
Synthesis of 2-(Phenylamino)thiazol-4-carboxylic Acid
The thiazole core is constructed via Hantzsch thiazole synthesis or cyclization of thiosemicarbazones :
- Hantzsch Method :
Phenylthiourea reacts with α-bromoacetoacetic acid ethyl ester in ethanol under reflux to form 2-(phenylamino)thiazole-4-carboxylate. Hydrolysis with NaOH yields the carboxylic acid (78–84% overall yield). - Thiosemicarbazone Cyclization :
Thiosemicarbazones derived from aldehydes and thiosemicarbazide undergo cyclization with hydrazonoyl chlorides (e.g., phenacyl bromide) to form thiazoles. This method offers modularity but requires stringent temperature control (0–5°C).
Key Reaction :
$$
\text{Phenylthiourea} + \text{BrC(COOEt)CH}_3 \xrightarrow{\text{EtOH, reflux}} \text{Thiazole-4-carboxylate} \xrightarrow{\text{NaOH}} \text{Thiazole-4-carboxylic Acid}
$$
Ketone Bridge Formation: Coupling Strategies
Nucleophilic Acyl Substitution
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by coupling with 4-(2-chlorophenyl)piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Optimized Conditions :
Friedel-Crafts Acylation (Alternative Approach)
Direct acylation of the piperazine nitrogen using thiazole-4-carbonyl chloride in the presence of AlCl₃. However, this method risks over-acylation and requires careful stoichiometry.
Integrated Synthetic Route
Step 1 : Synthesis of 4-(2-Chlorophenyl)piperazine
- Route : Buchwald–Hartwig coupling of piperazine and 2-chlorophenyl bromide.
- Yield : 92% (Pd catalysis).
Step 2 : Synthesis of 2-(Phenylamino)thiazol-4-carboxylic Acid
Step 3 : Ketone Bridge Formation
- Route : Acid chloride coupling with piperazine derivative.
- Yield : 88% (Schotten-Baumann conditions).
Overall Yield : ~68% (three steps).
Mechanistic Insights and Challenges
Regioselectivity in Thiazole Formation
The Hantzsch reaction’s success hinges on the nucleophilic attack of the thiourea sulfur on the α-carbon of the bromo ketone. Steric hindrance from the phenyl group ensures preferential formation of the 2-phenylamino substituent.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperazine Synthesis | Buchwald–Hartwig | 92 | 99.5 |
| Thiazole Synthesis | Hantzsch | 84 | 98.7 |
| Ketone Coupling | Schotten-Baumann | 88 | 99.1 |
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, (4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone might be investigated for its therapeutic potential. It could be explored for its activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound might exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The target compound’s methanone bridge contrasts with the acetate ester in 10d and 10f, likely altering electronic properties and hydrogen-bonding capacity. The methanone group’s electron-withdrawing nature may reduce solubility compared to ester derivatives . Ureido vs. Phenylamino: Compounds 10d–f employ a ureido linker, which introduces additional hydrogen-bonding sites, whereas the phenylamino group in the target compound may prioritize π-π stacking or hydrophobic interactions .
This could influence receptor-binding pocket compatibility . Fluorophenyl vs.
Crystallographic and Conformational Differences :
- Compounds 4 and 5 () adopt isostructural triclinic packing with one fluorophenyl group perpendicular to the molecular plane. By contrast, the target compound’s 2-chlorophenyl group may enforce a different packing arrangement due to steric clashes, affecting crystallinity or solubility .
Computational and Interaction Analysis
- Electrostatic Potential (ESP): Using tools like Multiwfn (), the target compound’s 2-chlorophenyl group would likely show a region of positive ESP near the chlorine atom, contrasting with the negative ESP around fluorine in fluorophenyl analogs. This difference could modulate interactions with biological targets .
- Noncovalent Interactions: The phenylamino-thiazole motif in the target compound may engage in weaker van der Waals interactions compared to the triazole-pyrazole fusion in compound 4 (), which offers multiple hydrogen-bonding sites. Additionally, steric repulsion from the 2-chlorophenyl group could limit access to certain binding pockets .
Biological Activity
The compound (4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS Number: 1105218-64-1) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 398.9 g/mol. The structure features a piperazine moiety substituted with a chlorophenyl group and a thiazole ring, which is known for its diverse biological activities.
1. Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. In one study, thiazole derivatives were tested against strains such as E. coli and S. aureus, with some showing Minimum Inhibitory Concentration (MIC) values ranging from 100 to 400 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics like chloramphenicol .
2. Anticonvulsant Activity
Thiazole-containing compounds have been explored for their anticonvulsant properties. In specific studies, related thiazole analogues displayed promising results in seizure models, demonstrating protective effects in electroshock tests. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups, such as chlorine, enhance anticonvulsant activity . The compound may share similar mechanisms, potentially enhancing its utility in treating epilepsy.
3. Antitumor Activity
Thiazole derivatives are also recognized for their anticancer potential. Studies have reported that certain thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics like doxorubicin . The presence of specific substituents on the phenyl ring was found to be crucial for enhancing cytotoxic activity, suggesting that the target compound might also possess similar antitumor properties.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thiazole derivatives, researchers synthesized various analogues and tested them against human cancer cell lines. One particular derivative exhibited an IC50 value lower than 25 µM against A-431 cells, indicating significant antitumor activity . This suggests that the compound's structural features may confer similar or enhanced efficacy.
Case Study 2: Anticonvulsant Screening
Another study focused on the anticonvulsant properties of synthesized thiazole derivatives in animal models. The results showed that certain compounds provided up to 100% protection against seizures induced by pentylenetetrazol (PTZ), highlighting the potential of thiazole scaffolds in developing new anticonvulsant medications .
Summary of Biological Activities
Q & A
Q. Methodological Answer :
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for piperazine-thiazole analogs (e.g., monoclinic crystal system, space group) .
- Spectroscopy : H NMR detects aromatic proton environments; IR identifies carbonyl (C=O) and amine (N-H) stretches .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., , MW 684.624) .
Advanced: How to evaluate the environmental impact of this compound in ecotoxicological studies?
Methodological Answer :
Adopt a tiered approach:
- Phase 1 (Lab) : Measure physicochemical properties (logP, hydrolysis rate) to predict bioavailability .
- Phase 2 (In vitro) : Use microbial degradation assays to assess persistence .
- Phase 3 (In vivo) : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) via OECD guidelines .
- Computational modeling : Predict bioaccumulation using QSAR models based on structural analogs .
Advanced: How to design structure-activity relationship (SAR) studies for analogs targeting neurological disorders?
Q. Methodological Answer :
- Core modifications : Replace the chlorophenyl group with fluorophenyl to modulate blood-brain barrier penetration .
- Functional assays : Compare agonist/antagonist activity at dopamine D2 and serotonin 5-HT receptors using CHO-K1 cells .
- Pharmacokinetics : Assess metabolic stability in liver microsomes; introduce methyl groups to piperazine to reduce CYP450-mediated oxidation .
Basic: What analytical methods are suitable for quantifying impurities in synthesized batches?
Q. Methodological Answer :
- HPLC-PDA : Detect impurities at 254 nm using C18 columns and acetonitrile/water gradients .
- LC-MS/MS : Identify trace byproducts (e.g., dechlorinated derivatives) with MRM transitions .
- Elemental analysis : Verify stoichiometry (e.g., %C, %N) to confirm synthesis accuracy .
Advanced: How to address discrepancies in crystallographic data vs. computational docking results?
Q. Methodological Answer :
- Validate force fields : Ensure docking software (e.g., AutoDock Vina) uses parameters compatible with piperazine-thiazole torsional angles .
- Solvent effects : Include explicit water molecules in MD simulations to mimic crystal packing .
- Electron density maps : Re-refine X-ray data to resolve ambiguities in ligand-protein interactions .
Basic: What safety precautions are critical during handling of chlorophenyl-piperazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
